2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidin-4-one derivative with a bicyclic core structure comprising a thiophene fused to a pyrimidinone ring. Key structural features include:
- Position 2: A sulfanyl (-S-) group linked to a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl moiety.
- Position 3: A 4-ethoxyphenyl group, providing hydrophobic and electron-donating properties due to the ethoxy (-OCH2CH3) substituent.
- Saturation: The 3H,4H,6H,7H notation indicates partial hydrogenation of the fused bicyclic system, likely enhancing conformational flexibility compared to fully aromatic analogs.
Such compounds are frequently explored for therapeutic applications, including anti-inflammatory and anticancer activities .
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-2-30-18-9-7-17(8-10-18)27-23(29)22-19(12-14-31-22)25-24(27)32-15-21(28)26-13-11-16-5-3-4-6-20(16)26/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRMIAHNRLEVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the thieno[3,2-d]pyrimidin coreCommon reagents used in these reactions include various catalysts, solvents, and protective groups to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thieno[3,2-d]pyrimidin ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the indole moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones vs. Other Fused Pyrimidinones
- Thieno[3,2-d]pyrimidin-4-ones (e.g., target compound): Exhibit a sulfur-containing thiophene ring fused to pyrimidinone. The 3,2-d fusion pattern distinguishes them from thieno[2,3-d]pyrimidin-4-ones, which have different electronic properties due to altered ring connectivity .
- Pyrazolo[3,4-d]pyrimidin-4-ones (): Replace the thiophene with a pyrazole ring, enhancing nitrogen-rich character. Compounds like 10a–e demonstrate substituent-dependent melting points (160–300°C) and yields (55–95%), with electron-withdrawing groups (e.g., -NO2 in 10e) increasing thermal stability .
- Pyrrolo[3,2-d]pyrimidin-4-ones (): Feature a pyrrole ring instead of thiophene. For example, 7a (7-(phenylthio)-pyrrolo[3,2-d]pyrimidin-4-one) shows a molecular ion peak at m/z 244.0537 ([M+H]⁺) and distinct NMR shifts (e.g., δ 7.84 ppm for aromatic protons) .
Substituent Effects
Position 2 Modifications
Position 3 Modifications
Physicochemical and Spectral Data
- Melting Points: Pyrazolo[3,4-d]pyrimidin-4-ones (10a–e) show a wide range (160–300°C), influenced by substituent polarity and crystallinity . Thieno[3,2-d]pyrimidin-4-ones are likely to exhibit similar trends, though direct data are lacking.
- NMR Signatures : The target compound’s indole moiety would likely produce distinct aromatic signals (δ 6.5–7.5 ppm in ¹H NMR) and carbonyl resonances near δ 170 ppm (¹³C NMR), comparable to 7a (δ 153.73 ppm for C=O) .
- Mass Spectrometry : Expected molecular ion peaks align with analogs like 10e (m/z 388.39 for [M]⁺) .
Biological Activity
The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS No. 732992-66-4) is a thieno[3,2-d]pyrimidin derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 313.37 g/mol. The structure includes a thieno[3,2-d]pyrimidine core substituted with an ethoxyphenyl group and a sulfanyl moiety linked to an indole derivative.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that derivatives of thieno[3,2-d]pyrimidines could effectively reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes involved in cancer progression and inflammation:
- Cyclooxygenase (COX) : Inhibitory activity against COX enzymes has been reported, which is crucial in the inflammatory response.
- Lipoxygenases (LOX) : Similar inhibitory effects were observed against LOX enzymes, suggesting potential anti-inflammatory properties.
Antioxidant Activity
Compounds with similar thieno[3,2-d]pyrimidine structures have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This activity is significant in mitigating damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Showed significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM. | MTT assay for cell viability. |
| Study 2 | Induced apoptosis in A549 cells via caspase activation pathways. | Flow cytometry analysis post-treatment. |
| Study 3 | Demonstrated moderate inhibition of COX-2 and LOX enzymes with IC50 values ranging from 10 to 20 µM. | Enzyme inhibition assays using spectrophotometric methods. |
The proposed mechanisms underlying the biological activities of this compound include:
- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication and transcription processes.
- Enzyme Binding : Molecular docking studies suggest that the compound may bind effectively to active sites of COX and LOX enzymes, inhibiting their activity.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed, characterized by increased expression of pro-apoptotic proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
